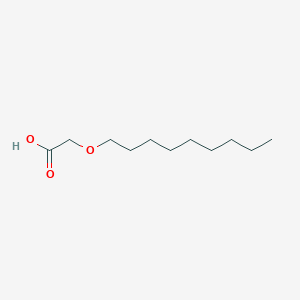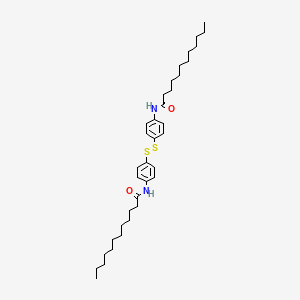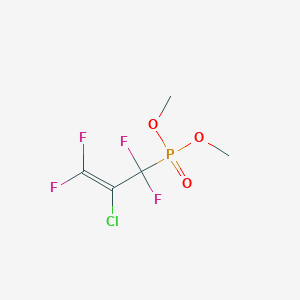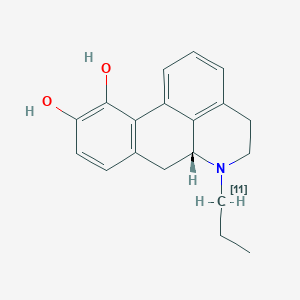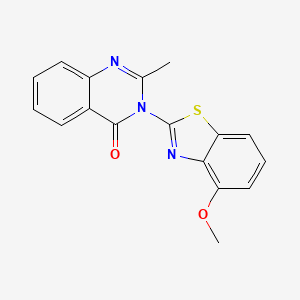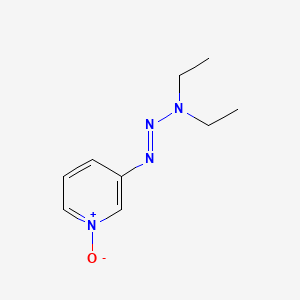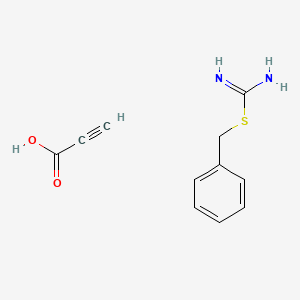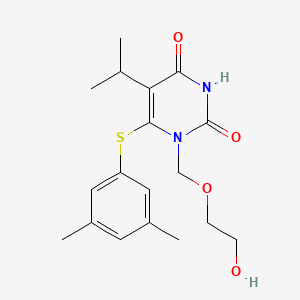
6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil is a complex organic compound that belongs to the class of uracil derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil typically involves multiple steps. One common method includes the lithiation of 1-substituted 6-(phenylsulfanyl)uracils followed by reaction with various electrophiles . Another approach involves the nucleophilic substitution of halogen in 6-chloropyrimidines . The reaction conditions often require low temperatures and the use of solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions of the uracil ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
科学的研究の応用
6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against HIV.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in the biological activity of the compound. The exact pathways and molecular interactions are still under investigation .
類似化合物との比較
Similar Compounds
1-[(2-hydroxyethoxy)methyl]-6-(phenylsulfanyl)thymine (HEPT): Known for its antiviral activity.
6-(phenylsulfanyl)uracil derivatives: Studied for their potential therapeutic applications.
Uniqueness
6-(3,5-Dimethylphenyl)thio)-5-isopropyl-1-((2-hydroxyethoxy)methyl)uracil stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
特性
CAS番号 |
137897-92-8 |
|---|---|
分子式 |
C18H24N2O4S |
分子量 |
364.5 g/mol |
IUPAC名 |
6-(3,5-dimethylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H24N2O4S/c1-11(2)15-16(22)19-18(23)20(10-24-6-5-21)17(15)25-14-8-12(3)7-13(4)9-14/h7-9,11,21H,5-6,10H2,1-4H3,(H,19,22,23) |
InChIキー |
DLDYWYXMJCSMIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)SC2=C(C(=O)NC(=O)N2COCCO)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


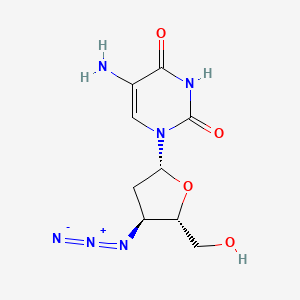
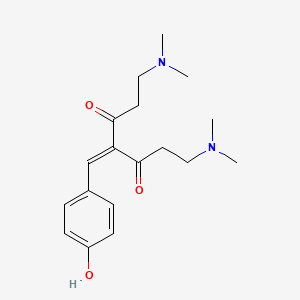
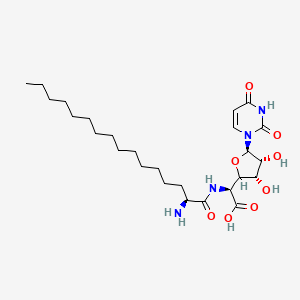
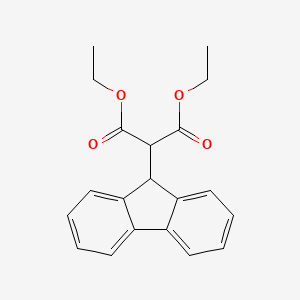
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
